ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane
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Overview
Description
Ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane is a complex organophosphorus compound It is characterized by the presence of tert-butyl groups and a methoxy group attached to a benzoxaphosphol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane typically involves the reaction of tert-butylphosphine with a suitable benzoxaphosphol precursor. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale-up and cost-efficiency.
Chemical Reactions Analysis
Types of Reactions
Ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the tert-butyl or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance the reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield phosphine oxides, while substitution reactions can produce a variety of substituted benzoxaphosphol derivatives .
Scientific Research Applications
Ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in cross-coupling reactions.
Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane involves its ability to coordinate with metal centers, thereby influencing the reactivity and selectivity of catalytic processes. The molecular targets and pathways involved are primarily related to its role as a ligand in metal-catalyzed reactions .
Comparison with Similar Compounds
Similar Compounds
2,6-Di-tert-butyl-4-methylphenol: A phenolic antioxidant used in various applications.
Me4tButylXphos: A phosphine ligand used in cross-coupling reactions.
4,4’-Di-tert-butyl-2,2’-bipyridyl: A bipyridyl ligand used in coordination chemistry.
Uniqueness
Ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane is unique due to its specific structural features, which include the combination of tert-butyl and methoxy groups on a benzoxaphosphol ring. This unique structure imparts distinct reactivity and selectivity in catalytic processes, making it valuable in specialized applications .
Properties
Molecular Formula |
C20H34O2P2 |
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Molecular Weight |
368.4 g/mol |
IUPAC Name |
ditert-butyl-(3-tert-butyl-4-methoxy-2H-1,3-benzoxaphosphol-2-yl)phosphane |
InChI |
InChI=1S/C20H34O2P2/c1-18(2,3)23-16-14(21-10)12-11-13-15(16)22-17(23)24(19(4,5)6)20(7,8)9/h11-13,17H,1-10H3 |
InChI Key |
FEFJPHDISOPBSZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OC)P(C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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